molecular formula C12H12N2O3 B2366917 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1401344-11-3

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2366917
CAS No.: 1401344-11-3
M. Wt: 232.239
InChI Key: MDACRGDBERMROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group at position 1, a methyl group at position 3, and a carboxylic acid group at position 5 of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors or other advanced techniques to scale up the process efficiently.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. Detailed studies involving molecular docking, enzyme assays, and cellular assays are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(3-Hydroxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    1-(3-Methoxyphenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1401344-11-3) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3} with a molecular weight of 232.24 g/mol. The compound's structure features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells.

Case Studies and Findings

  • Microtubule Destabilization : A study evaluated several pyrazole derivatives and found that they effectively inhibited microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents .
  • Apoptosis Induction : Further investigations showed that certain compounds could induce apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .
  • Cell Cycle Analysis : Compounds derived from the pyrazole scaffold demonstrated the ability to arrest the cell cycle in specific phases, indicating their role in inhibiting cancer cell proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as TNF-alpha has been reported in several studies.

The mechanisms through which these compounds exert their effects include:

  • Tubulin Polymerization Inhibition : Some derivatives have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Cytokine Release Inhibition : Compounds have demonstrated the ability to inhibit the release of inflammatory cytokines like TNF-alpha in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1MDA-MB-23110Apoptosis induction
Study 2A54926Growth inhibition
Study 3HepG217.82Cytotoxicity
Study 4Various cancers<50Microtubule destabilization
Study 5Inflammatory modelsN/AInhibition of TNF-alpha release

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-6-11(12(15)16)14(13-8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDACRGDBERMROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.